2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)-
Overview
Description
2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- is a heterocyclic organic compound that features a furanone ring fused with a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thienyl-substituted acyl chlorides with dihydrofuran in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: Typically carried out at low to moderate temperatures (0-25°C) to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Automation: Use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted furanones depending on the reagents used.
Scientific Research Applications
2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- involves its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Such as kinases or proteases, which are crucial for the proliferation of cancer cells or pathogens.
Modulating Receptors: Binding to specific receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-4-(2-furylcarbonyl)-
- 2(3H)-Furanone, dihydro-4-(2-pyridylcarbonyl)-
- 2(3H)-Furanone, dihydro-4-(2-phenylcarbonyl)-
Uniqueness
2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(thiophene-2-carbonyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-4-6(5-12-8)9(11)7-2-1-3-13-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAZAFMGQGWHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384234 | |
Record name | 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88696-86-0 | |
Record name | 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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